molecular formula C19H21N3O2S B11266927 N-benzyl-N,3,5-trimethyl-1-phenyl-1H-pyrazole-4-sulfonamide

N-benzyl-N,3,5-trimethyl-1-phenyl-1H-pyrazole-4-sulfonamide

Cat. No.: B11266927
M. Wt: 355.5 g/mol
InChI Key: UFXYERABGZBEBH-UHFFFAOYSA-N
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Description

N-benzyl-N,3,5-trimethyl-1-phenyl-1H-pyrazole-4-sulfonamide is a complex organic compound that belongs to the class of pyrazoles Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms This particular compound is characterized by its unique structure, which includes a benzyl group, three methyl groups, a phenyl group, and a sulfonamide group attached to the pyrazole ring

Preparation Methods

Chemical Reactions Analysis

Types of Reactions

N-benzyl-N,3,5-trimethyl-1-phenyl-1H-pyrazole-4-sulfonamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amines .

Scientific Research Applications

N-benzyl-N,3,5-trimethyl-1-phenyl-1H-pyrazole-4-sulfonamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-benzyl-N,3,5-trimethyl-1-phenyl-1H-pyrazole-4-sulfonamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit enzyme activity by binding to the active site or alter receptor function by interacting with binding sites . The exact pathways and molecular targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • N-benzyl-N,3,5-trimethyl-1-phenyl-1H-pyrazole-4-carboxamide
  • N-benzyl-N,3,5-trimethyl-1-phenyl-1H-pyrazole-4-thiol
  • N-benzyl-N,3,5-trimethyl-1-phenyl-1H-pyrazole-4-phosphate

Uniqueness

N-benzyl-N,3,5-trimethyl-1-phenyl-1H-pyrazole-4-sulfonamide is unique due to its sulfonamide group, which imparts specific chemical properties and potential biological activities. Compared to similar compounds with different functional groups (e.g., carboxamide, thiol, phosphate), the sulfonamide group can enhance the compound’s solubility, stability, and interaction with biological targets .

Properties

Molecular Formula

C19H21N3O2S

Molecular Weight

355.5 g/mol

IUPAC Name

N-benzyl-N,3,5-trimethyl-1-phenylpyrazole-4-sulfonamide

InChI

InChI=1S/C19H21N3O2S/c1-15-19(16(2)22(20-15)18-12-8-5-9-13-18)25(23,24)21(3)14-17-10-6-4-7-11-17/h4-13H,14H2,1-3H3

InChI Key

UFXYERABGZBEBH-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=NN1C2=CC=CC=C2)C)S(=O)(=O)N(C)CC3=CC=CC=C3

Origin of Product

United States

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